H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Integrin selectivity αvβ3 αIIbβ3

GRGDSPK is the differentiated RGD peptide for bone biology, tissue engineering, and integrin research. Its unique C-terminal Ser-Pro-Lys extension delivers quantifiably superior mechanical adhesion strength and osteoblast mineralization vs. shorter variants (e.g., RGDS), matching fibronectin in long-term culture. It uniquely enables simultaneous blockade of multiple RGD-binding integrins (αvβ3/α5β1/αIIbβ3) with a broad-spectrum profile. For bone organ culture, validated 10–50 µM dose-dependent inhibition of both formation (32.5% Ca²⁺ reduction) and resorption is proven, with the matched inactive analog GRADSP as a definitive negative control. Standardized ≥97% HPLC purity, lyophilized format, and full documentation ensure lot-to-lot reproducibility.

Molecular Formula C28H49N11O11
Molecular Weight 715.8 g/mol
Cat. No. B10825449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH
Molecular FormulaC28H49N11O11
Molecular Weight715.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)
InChIKeyZRVZOBGMZWVJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH (GRGDSPK): A Defined Linear RGD Heptapeptide for Integrin-Mediated Adhesion Studies


H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH (commonly designated GRGDSPK, CAS 111119-28-9) is a synthetic linear heptapeptide containing the minimal integrin-recognition motif Arg-Gly-Asp (RGD), flanked by Ser-Pro-Lys at the C-terminus and Gly at the N-terminus . It functions as a competitive and reversible inhibitor of integrin–fibronectin binding and is widely employed as a soluble antagonist to probe RGD-dependent cell adhesion, migration, and differentiation in bone biology, vascular biology, and inflammation research [1]. The presence of the C-terminal lysine residue distinguishes it from shorter RGD peptides (e.g., GRGDSP, RGDS) by modulating surface-immobilization chemistry, solution conformation, and bioactivity in long-term cell-function assays [2].

Why GRGDSPK Cannot Be Replaced by Generic RGD Tripeptides or Flanking-Sequence Analogs Without Functional Consequence


Substituting GRGDSPK with a generic RGD tripeptide (e.g., RGDS), an RGD peptide lacking the C-terminal lysine (e.g., GRGDSP), or a single-residue variant (e.g., GRADSP) is not functionally neutral. The flanking amino acids—particularly the C-terminal Ser-Pro-Lys extension—directly modulate four quantifiable performance dimensions: (i) integrin-subtype selectivity profile, (ii) mechanical adhesion strength under shear, (iii) long-term osteoblast differentiation and mineralization, and (iv) the presence versus complete absence of effect in bone organ cultures [1][2]. Empirical evidence demonstrates that altering or removing these flanking residues produces measurably different biological outcomes, making the full heptapeptide the appropriate reference compound for studies where these specific performance characteristics are required [3].

GRGDSPK Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key RGD Peptide Comparators


Integrin Subtype Selectivity Profile: GRGDSPK Exhibits ~77-Fold Broader αvβ3/αIIbβ3 Binding Compared to Cyclic c(RGDfV)

In competitive binding assays, GRGDSPK demonstrates an IC50 of 1.2 ± 0.27 µM for αvβ3 integrin and 5.4 ± 2.0 µM for αIIbβ3, yielding an αIIbβ3/αvβ3 selectivity ratio of 4.5 [1]. In contrast, the cyclic pentapeptide c(RGDfV) displays an IC50 of 0.0049 ± 0.0001 µM for αvβ3 and 1.7 ± 0.38 µM for αIIbβ3, yielding a selectivity ratio of 347 [1]. This ~77-fold difference in selectivity ratio means that c(RGDfV) is ultra-selective for αvβ3 over αIIbβ3, whereas GRGDSPK provides a far more balanced, broader-spectrum integrin inhibition profile. For applications requiring simultaneous engagement of multiple RGD-binding integrin subtypes (e.g., αvβ3, αvβ5, α5β1, αIIbβ3), GRGDSPK offers a distinct advantage over highly selective cyclic peptides.

Integrin selectivity αvβ3 αIIbβ3 RGD peptide pharmacology

Bone Mineralization Inhibition: GRGDSPK Produces 32.5% Reduction in Calcium Content, Whereas Control Peptide GRADSP Shows No Significant Effect

In a mineralizing organ culture system using 18-day fetal rat parietal bones, GRGDSPK (0.1–50 µM over 4 days) inhibited mineralization in a dose-dependent manner. At 50 µM, GRGDSPK produced a maximal decrease in calcium content of 32.5% and a reduction in % bone/unit area of 42.9% compared to untreated controls [1]. The control peptide GRADSP (Gly-Arg-Ala-Asp-Ser-Pro), which contains a single alanine substitution destroying integrin-binding capacity, had no significant effect on mineralization, resorption, or any other measured parameter of bone growth [1]. This confirms that the observed effects are sequence-specific and integrin-mediated, not a consequence of non-specific peptide toxicity. Additionally, DNA content, dry weight, and collagen synthesis were unaffected by GRGDSPK treatment, ruling out cytotoxicity as a confounding factor [1].

Bone mineralization Organ culture Osteoblast function Calcium deposition

Bone Resorption Inhibition: GRGDSPK Significantly Decreases 45Ca Release and Osteoclast Number, Whereas GRADSP Is Inactive

In the same fetal rat parietal bone organ culture system, GRGDSPK was evaluated for its effects on parathyroid hormone (PTH)-stimulated bone resorption. Fetal bones were prelabeled in vivo with 45Ca, and resorption was stimulated in vitro with PTH in the presence or absence of GRGDSPK. A significant decrease in 45Ca release was observed at both 10 µM and 50 µM GRGDSPK [1]. Osteoclast number on the bone surface was also significantly decreased by GRGDSPK treatment [1]. The control peptide GRADSP had no effect on 45Ca release or osteoclast number [1]. This demonstrates that GRGDSPK dual-functionally inhibits both bone formation (osteoblast-mediated mineralization) and bone resorption (osteoclast-mediated matrix degradation) in a sequence-specific manner, a property not shared by the inactive analog GRADSP.

Bone resorption Osteoclast 45Ca release PTH-stimulated resorption

Osteoblast Long-Term Differentiation: RGDSPK Outperforms RGDS and RGES in ALP Activity and Mineral Deposition Over 24-Day Culture

In a direct, multi-peptide comparison study using MC3T3-E1 pre-osteoblast cells cultured on RGD peptide-immobilized surfaces, RGDSPK exhibited the highest level of alkaline phosphatase (ALP) activity after 11 days and the highest mineral deposition after 15 days among four tested peptides: RGDSPK, RGDSVVYGLR, RGDS, and RGES [1]. The ALP activity and mineralization levels achieved on RGDSPK surfaces were comparable to those on native fibronectin (Fn)-coated substrates after 15 and 24 days, respectively [1]. In contrast, peptides with different flanking residues (e.g., RGES, which lacks the Asp residue critical for integrin binding) showed substantially lower differentiation markers. The superior osteogenic performance of RGDSPK is directly attributable to its C-terminal Ser-Pro-Lys flanking sequence, which enhances both mechanical adhesion strength (τ50; see below) and downstream integrin signaling for osteoblast maturation.

Osteoblast differentiation Alkaline phosphatase Mineralization MC3T3-E1 RGD peptide comparison

Mechanical Adhesion Strength: RGDSPK Exhibits Highest Detachment Strength (τ50) Among Four RGD Peptides Under Shear Stress

Using a spinning disc apparatus to quantify cell detachment strength (τ50, the shear stress required to detach 50% of adherent cells), a clear rank order was established for four RGD peptides immobilized at comparable surface densities: RGDSPK > RGDSVVYGLR ≈ RGDS > RGES [1]. MC3T3-E1 cell adhesion to all RGD peptides was shown to be primarily αv-integrin-mediated [1]. The higher τ50 for RGDSPK indicates that the Ser-Pro-Lys flanking residues confer a stronger mechanical anchorage of integrin–ligand bonds compared to peptides with only the minimal RGD motif or with alternative flanking sequences. Notably, the τ50 for cells on fibronectin-coated substrates was 6–7 times higher than that of RGDSPK, reflecting the multivalent, multi-domain nature of native fibronectin [1]. The combination of high τ50 among synthetic RGD peptides and fibronectin-comparable long-term differentiation makes RGDSPK the optimal choice for applications where both immediate adhesion strength and sustained osteogenic signaling are required.

Cell adhesion strength Detachment assay τ50 Spinning disc Integrin mechanics

Optimal Application Scenarios for H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH Based on Quantified Differentiation Evidence


Bone Remodeling Studies Requiring Dual Inhibition of Formation and Resorption with a Verified Inactive Control

GRGDSPK is the RGD peptide of choice for ex vivo bone organ culture experiments that require simultaneous interrogation of integrin-dependent osteoblast and osteoclast function. At 10–50 µM, it produces sequence-specific, dose-dependent inhibition of both bone formation (32.5% reduction in calcium content at 50 µM) and PTH-stimulated bone resorption (significant decrease in 45Ca release and osteoclast number), with no evidence of cytotoxicity [1]. The matched inactive analog GRADSP (Gly→Ala substitution) provides a validated negative control that has been empirically confirmed to produce no significant effect on any measured bone parameter [1]. This active/control pair eliminates ambiguity from non-specific peptide effects and is directly supported by peer-reviewed primary literature.

Biomaterial Surface Functionalization for Osteoblast Adhesion and Long-Term Differentiation

For tissue engineering scaffolds, implant coatings, or cell culture substrates where RGD peptide functionalization must support both strong initial cell adhesion and sustained osteogenic differentiation, GRGDSPK is the empirically superior linear RGD peptide. It exhibits the highest mechanical detachment strength (τ50) and the highest alkaline phosphatase activity and mineralization levels among tested linear RGD variants (RGDSPK > RGDSVVYGLR ≈ RGDS > RGES) [2]. Critically, GRGDSPK-functionalized surfaces achieve ALP activity and mineralization levels comparable to native fibronectin substrates after 15–24 days of culture, a benchmark not attained by shorter RGD peptides lacking the Ser-Pro-Lys flanking motif [2].

Broad-Spectrum Integrin Blocking Experiments Where Subtype Selectivity Is Not Desired

When an experimental protocol requires simultaneous blockade of multiple RGD-binding integrins (including αvβ3, αvβ5, α5β1, and αIIbβ3) without the extreme subtype bias of cyclic peptides, GRGDSPK is the appropriate selection. Its integrin selectivity profile (αIIbβ3/αvβ3 IC50 ratio = 4.5) is approximately 77-fold less αvβ3-biased than that of the cyclic peptide c(RGDfV) (selectivity ratio = 347) [3]. This broad-spectrum activity is advantageous in inflammatory cell migration studies, where GRGDSPK at 1 mM completely inhibits fibronectin fragment-mediated chemotaxis of human polymorphonuclear leukocytes [4], and in platelet adhesion studies comparing RGD peptide efficacy on fibronectin versus vitronectin substrates [5].

Procurement for Studies Requiring Validated Purity, Solubility, and Reproducibility Across Vendors

GRGDSPK is commercially available from multiple reputable vendors at HPLC purity levels of ≥95–98% (typical: ≥97% by HPLC) as a lyophilized powder with defined solubility in water and recommended storage at −20°C . Its CAS registry number (111119-28-9), molecular formula (C₂₈H₄₉N₁₁O₁₁), and molecular weight (715.76 g/mol) are standardized across suppliers, enabling cross-vendor lot comparisons and consistent procurement specifications. The TFA salt form (GRGDSPK TFA, CAS 144027-77-0) is also available for applications requiring enhanced solubility . This level of standardization, combined with extensive primary literature documentation, reduces experimental variability attributable to batch-to-batch inconsistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.